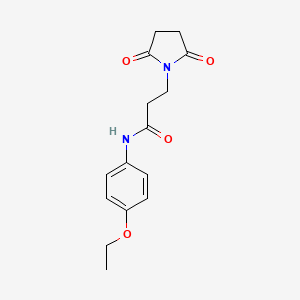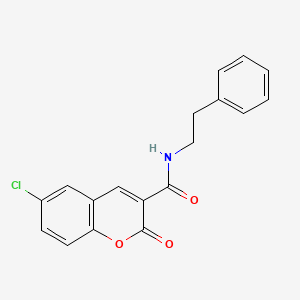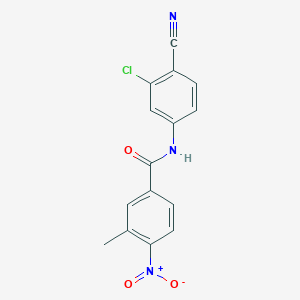![molecular formula C18H21NO4S B5694087 methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate, also known as MIPT, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MIPT belongs to the class of benzamides and has been shown to have anti-inflammatory, analgesic, and antipyretic effects. In
Wirkmechanismus
The exact mechanism of action of methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. This compound may also act on other targets such as the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, as well as to lower body temperature in febrile animals. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. This compound has also been extensively studied in preclinical models, which provides a solid foundation for further research. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate. One area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's neuroprotective effects make it a promising candidate for further study in this area. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential targets for the compound. Finally, the development of this compound analogs with improved solubility and pharmacokinetic properties may allow for more effective use of the compound in clinical settings.
Synthesemethoden
Methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate can be synthesized using a multi-step process that involves the reaction of 4-isobutylbenzenesulfonyl chloride with 4-aminobenzoic acid, followed by the esterification of the resulting product with methanol. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have analgesic and antipyretic effects in animal models. Additionally, this compound has been shown to have neuroprotective effects in a rat model of cerebral ischemia.
Eigenschaften
IUPAC Name |
methyl 4-[[4-(2-methylpropyl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)12-14-4-10-17(11-5-14)24(21,22)19-16-8-6-15(7-9-16)18(20)23-3/h4-11,13,19H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZVXSZDKCOIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)
![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)




![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)